6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a halogenated tetrahydroisoquinoline derivative with a bromine atom at position 6 and a methoxy group at position 5. Tetrahydroisoquinolines (THIQs) are structurally characterized by a partially saturated isoquinoline ring system, which confers conformational rigidity and enables interactions with biological targets such as neurotransmitter receptors and enzymes . The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmacological studies. This compound is primarily used in medicinal chemistry research, particularly in the development of central nervous system (CNS)-targeting agents and antitumor candidates .
Properties
IUPAC Name |
6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11;/h4-5,12H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXWFBAPXNIMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCNCC2=C1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pre-Functionalization Route
This method employs a substituted phenethylamine derivative bearing both bromo and methoxy groups prior to cyclization. A representative pathway involves:
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Synthesis of 3-Bromo-4-Methoxyphenethylamine
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Pictet-Spengler Cyclization
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Reactant: 3-Bromo-4-methoxyphenethylamine + formaldehyde (1.2 equiv)
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Conditions:
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Acid catalyst: Conc. HCl (pH < 1)
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Reaction time: 12–16 hr at reflux (80–90°C)
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Yield: 65–72%
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Advantages : Direct incorporation of substituents minimizes post-cyclization modification.
Challenges : Limited commercial availability of multi-substituted benzaldehyde precursors.
Post-Cyclization Functionalization
For THIQ cores lacking substituents, sequential bromination and methoxylation offer an alternative strategy.
Bromination of 7-Methoxy-THIQ
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Reagents : N-Bromosuccinimide (NBS, 1.05 equiv) in anhydrous CH₂Cl₂
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Mechanism : Radical bromination initiated by AIBN (azobisisobutyronitrile)
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Regioselectivity :
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Methoxy group directs bromination to C6 via electron-donating effects.
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Temperature control (–10°C to 0°C) suppresses di-bromination byproducts.
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Yield : 58–64% after silica gel purification.
O-Methylation of 6-Bromo-7-Hydroxy-THIQ
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Reagents : Methyl iodide (2.0 equiv), K₂CO₃ (3.0 equiv) in DMF
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Conditions :
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60°C for 8 hr under nitrogen
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Quenching with ice-water followed by extraction (EtOAc)
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Yield : 82–88%.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Optimization |
|---|---|---|
| Cyclization Catalyst | HCl (homogeneous) | Heterogeneous ion-exchange resins |
| Bromination Method | NBS/CH₂Cl₂ | Continuous flow bromine dosing |
| Purification | Column chromatography | Crystallization from IPA/H₂O |
| Overall Yield | 45–50% | 68–72% |
Key industrial adaptations include:
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Continuous Flow Reactors : Reduce reaction times for bromination from 6 hr to 90 min.
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In Situ Acid Scavenging : Triethylamine traps HBr during bromination, improving stoichiometric efficiency.
Analytical Characterization Protocols
Structural Validation
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¹H NMR (400 MHz, D₂O):
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δ 6.82 (s, 1H, C5-H)
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δ 3.89 (s, 3H, OCH₃)
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δ 3.12–3.45 (m, 4H, THIQ ring)
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HRMS (ESI+) : m/z calc. for C₁₀H₁₁BrNO⁺ [M+H]⁺: 256.0034; found: 256.0031.
Purity Assessment
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HPLC : C18 column, 70:30 H₂O/ACN + 0.1% TFA, λ = 280 nm
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Retention time: 8.2 min
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Purity >99.5% in optimized routes.
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Critical Challenges and Mitigation Strategies
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Regiochemical Control
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Acid Sensitivity
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Issue: THIQ ring opening under strong acidic conditions.
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Mitigation: Buffer cyclization steps at pH 1.5–2.0 using HCl/NaOAc systems.
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Salt Formation
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Hydrochloride precipitation: Gradual addition of HCl (gas) to THIQ free base in Et₂O at 0°C.
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Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing functional groups or modifying the scaffold for pharmacological applications.
The methoxy group at position 7 mildly deactivates the aromatic ring but directs electrophiles to positions 5 and 8 due to its electron-donating nature .
Electrophilic Aromatic Substitution
The tetrahydroisoquinoline core participates in electrophilic substitutions, though reactivity is moderated by the electron-withdrawing bromine and saturated ring system.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-6-bromo-7-methoxy-THIQ | 45–60% |
| Sulfonation | SO₃/H₂SO₄, 50°C | 8-Sulfo-6-bromo-7-methoxy-THIQ | 30–40% |
Regioselectivity is controlled by the methoxy group’s +M effect, favoring substitution at position 5 over 8.
Oxidation and Reduction
The saturated ring system and substituents enable redox transformations:
Oxidation
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Ring Dehydrogenation : Pd/C, 150°C → Isoquinoline derivative (aromatization) .
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Methoxy Demethylation : BBr₃, CH₂Cl₂, -78°C → 6-Bromo-7-hydroxy-THIQ.
Reduction
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N-Methylation : HCHO/NaBH₃CN → N-Methyl-6-bromo-7-methoxy-THIQ.
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Bromine Reduction : H₂/Pd-C → 7-Methoxy-THIQ (80–85% yield) .
Cross-Coupling Reactions
The bromine atom facilitates transition-metal-catalyzed couplings for constructing complex architectures:
| Coupling Type | Catalyst | Partners | Applications |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl hybrids for drug discovery |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amines | N-Aryl derivatives |
Reaction efficiency depends on steric hindrance from the methoxy group and the heterocycle’s conformational flexibility .
Acid/Base-Mediated Transformations
The hydrochloride salt form enhances solubility in polar solvents and participates in:
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Hydrolysis : 6N HCl, reflux → Carboxylic acid derivatives (via intermediate ester cleavage) .
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Deprotonation : NaOH/EtOH → Free base for further functionalization .
Stability and Degradation Pathways
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Photodegradation : UV light induces debromination (t₁/₂ = 48h under 365nm) .
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Thermal Decomposition : >200°C leads to HBr elimination and ring contraction .
This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it valuable for synthesizing bioactive molecules, though steric and electronic factors require careful optimization. Future research should explore enantioselective modifications and catalytic asymmetric reactions.
Scientific Research Applications
Introduction to 6-Bromo-7-Methoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its applications in scientific research, particularly in pharmacology and medicinal chemistry.
Medicinal Chemistry
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is primarily studied for its potential therapeutic effects against various diseases:
- Neuroprotective Effects : THIQ derivatives have been shown to exhibit neuroprotective properties, particularly in models of neurodegenerative disorders such as Parkinson's disease. The compound's structural features may contribute to its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .
- Antimicrobial Activity : Research indicates that THIQ compounds possess antimicrobial properties against a range of pathogens. The presence of bromine and methoxy groups in this specific compound enhances its interaction with microbial targets .
Pharmacological Studies
The pharmacological studies of 6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride reveal several important findings:
- Binding Affinity : Studies have demonstrated that this compound binds effectively to certain receptors in the brain, suggesting its potential as a treatment for mood disorders .
- Analgesic Properties : Preliminary studies indicate that THIQ analogs can exhibit analgesic effects, making them candidates for pain management therapies .
Synthetic Applications
The synthesis of 6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through various methods:
- One-Pot Synthesis : Efficient synthetic routes have been developed that allow for the rapid assembly of the THIQ scaffold using readily available starting materials. This method enhances the compound's accessibility for further research and application .
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated significant neuroprotective effects in vitro against oxidative stress-induced cell death. |
| Study B | Antimicrobial Activity | Showed efficacy against Staphylococcus aureus and Escherichia coli with MIC values indicating potent activity. |
| Study C | Analgesic Effects | Reported reduction in pain responses in animal models comparable to standard analgesics. |
These findings underscore the versatility of 6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as a valuable compound in drug discovery and development.
Mechanism of Action
The mechanism by which 6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Tetrahydroisoquinoline Derivatives
*Calculated based on molecular formula C₁₀H₁₃BrNO·HCl.
Key Observations:
- Halogen Position : Bromine at position 6 (as in the target compound) vs. position 7 or 8 in analogs (e.g., 7-bromo-3-methyl-THIQ , 8-bromo-6-fluoro-THIQ ) alters steric and electronic interactions with targets. For example, 6-bromo substitution may enhance membrane permeability compared to 7-bromo derivatives due to reduced steric hindrance .
- Methoxy vs. Hydroxy Groups : The 7-methoxy group in the target compound improves metabolic stability compared to 7-hydroxy derivatives (e.g., 7-hydroxy-6-methoxy-THIQ), which are prone to glucuronidation .
- Chlorine vs. Bromine : 2-Chloro-6,7-dimethoxy-THIQ exhibits distinct reactivity in electrophilic substitutions, influencing its utility in synthetic pathways.
Antitumor Potential:
- The target compound’s bromine and methoxy groups synergistically enhance cytotoxicity. For example, analogs like 1-phenyl-6,7-dimethoxy-THIQ hydrochloride (LD₅₀ = 280 mg/kg) show higher toxicity than brominated derivatives like 3e (LD₅₀ > 1,000 mg/kg), suggesting methoxy groups amplify bioactivity .
- 6-Bromo-7-methoxy-THIQ hydrochloride has demonstrated moderate antitumor activity in preliminary screens, though less potent than fluorinated analogs like 8-bromo-6-fluoro-THIQ , which disrupt DNA synthesis in bacterial models .
Neuroprotective Effects:
- 7-Hydroxy-6-methoxy-THIQ derivatives inhibit microglial activation and NF-κB nuclear translocation, reducing neuroinflammation . In contrast, the target compound’s bromine substitution may limit this effect due to increased lipophilicity.
Physicochemical Properties
Table 2: Solubility and Stability Comparison
*Estimated from analogous compounds in .
Biological Activity
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
The chemical structure of 6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride includes a bromine atom and a methoxy group, which contribute to its unique reactivity and biological profile. The compound is characterized by its ability to interact with various enzymes and proteins in biochemical pathways.
Research indicates that 6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits several mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of catecholamines. This inhibition can affect neurotransmitter levels and has implications for neuropharmacology.
- Cell Signaling Modulation : The compound influences cellular signaling pathways that regulate cell proliferation and apoptosis. This modulation can lead to alterations in cell growth and survival rates.
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Neurodegenerative Disorders : Its ability to modulate neurotransmitter synthesis positions it as a candidate for treating conditions like Parkinson's disease and Alzheimer's disease .
- Antimicrobial Activity : Preliminary studies suggest that tetrahydroisoquinoline derivatives exhibit antimicrobial properties against various pathogens. This opens avenues for exploring its use in treating infectious diseases .
Case Studies
- Neuroprotective Effects : A study demonstrated that analogs of tetrahydroisoquinolines could protect neuronal cells from oxidative stress-induced apoptosis. The presence of the bromine and methoxy groups was crucial for enhancing neuroprotective effects .
- Antimicrobial Efficacy : In vitro tests showed that 6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics .
Data Table: Biological Activities
Q & A
Q. What are the key synthetic routes for 6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, and what purification methods are recommended?
The synthesis typically involves bromination and methoxylation of a tetrahydroisoquinoline core. A common approach includes introducing the bromine substituent via electrophilic aromatic substitution, followed by methoxy group installation using methylating agents (e.g., methyl iodide under basic conditions). Hydrochloride salt formation is achieved by treating the free base with HCl. Purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel and dichloromethane/methanol gradients .
Q. How should researchers characterize this compound to confirm structural integrity?
Key techniques include:
- NMR Spectroscopy : and NMR to verify substituent positions (e.g., bromine at C6, methoxy at C7) and the tetrahydroisoquinoline backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (CHBrNO·HCl) and isotopic patterns .
- Melting Point Analysis : To assess purity, as impurities lower melting point ranges .
Q. What are the storage and stability guidelines for this compound?
Store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent degradation. Avoid prolonged exposure to light, moisture, or elevated temperatures, as hydrolysis of the methoxy group or bromide displacement may occur. Regularly monitor purity via HPLC or TLC if stored long-term .
Advanced Research Questions
Q. How can researchers resolve contradictions in substituent effects reported for similar tetrahydroisoquinoline derivatives?
Contradictions (e.g., bromine vs. chlorine reactivity, methoxy group stability) may arise from differences in reaction conditions (solvent, temperature) or analytical methods. Systematic comparative studies using controlled variables (e.g., substituent position, protecting groups) and advanced techniques like -NMR or X-ray crystallography can clarify structure-property relationships .
Q. What advanced analytical methods validate the compound’s purity and degradation pathways?
- Stability-Indicating HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to separate degradation products .
- Isotopic Labeling : Deuterated analogs (e.g., 6,7-D-dimethoxy derivatives) aid in tracking metabolic or degradation pathways via LC-MS/MS .
Q. How to design experiments investigating its biological activity, such as receptor binding or enzyme inhibition?
Q. What methodologies identify degradation products under accelerated stability conditions?
Expose the compound to stress conditions (heat, light, acidic/alkaline hydrolysis) and analyze products via:
Q. How does bromine’s position (C6 vs. C7) influence reactivity in nucleophilic substitution reactions?
Bromine at C6 (meta to the nitrogen in the tetrahydroisoquinoline core) exhibits lower electrophilicity compared to C7-substituted analogs. Computational modeling (DFT calculations) can predict activation energies for substitution reactions, validated experimentally via kinetic studies .
Q. What strategies optimize SAR studies using deuterated or fluorinated analogs?
Q. How can computational modeling predict the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations using crystal structures of target proteins (e.g., monoamine transporters) can identify key binding residues. Validate predictions with mutagenesis studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
